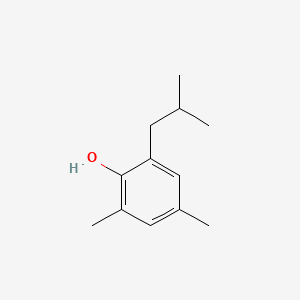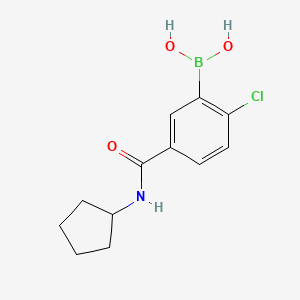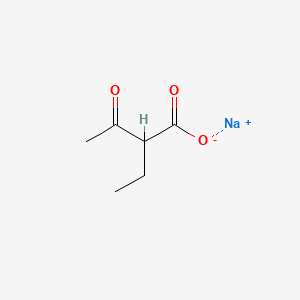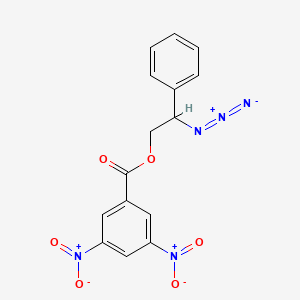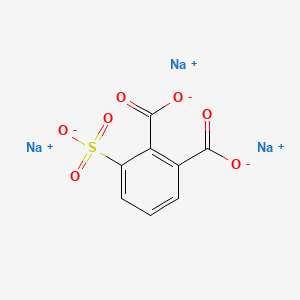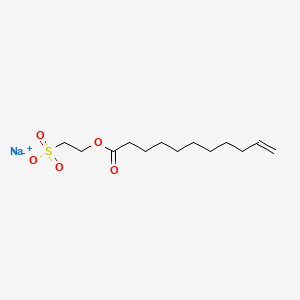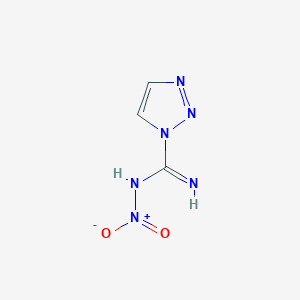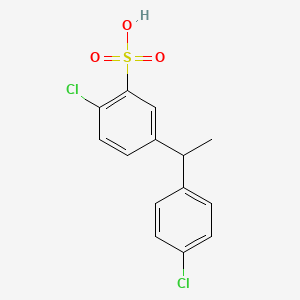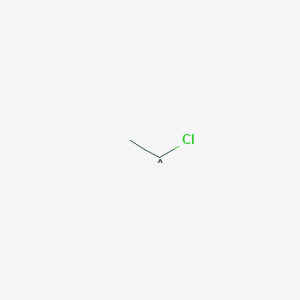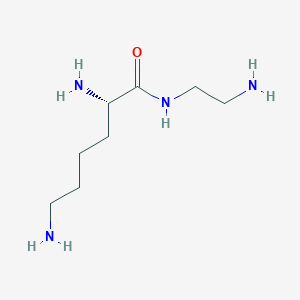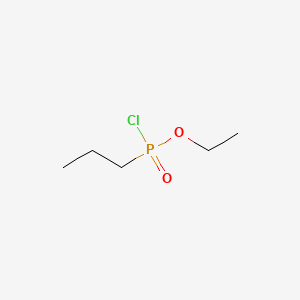
Propylphosphonochloridic acid, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylphosphonochloridic acid, propyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group esterified with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylphosphonochloridic acid, propyl ester can be synthesized through the reaction of propylphosphonic dichloride with propanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridic acid group. The general reaction is as follows:
Propylphosphonic dichloride+Propanol→Propylphosphonochloridic acid, propyl ester+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is often catalyzed by a base to neutralize the hydrogen chloride produced, thereby driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Propylphosphonochloridic acid, propyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to form propylphosphonic acid and propanol.
Substitution: The chloridic acid group can be substituted by nucleophiles such as amines or alcohols to form corresponding phosphonates.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Propylphosphonic acid and propanol.
Substitution: Various phosphonates depending on the nucleophile used.
Oxidation: Phosphonic acids.
Reduction: Phosphonites.
Scientific Research Applications
Propylphosphonochloridic acid, propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propylphosphonochloridic acid, propyl ester involves its interaction with nucleophiles, leading to the formation of various phosphonate derivatives. These interactions are facilitated by the electrophilic nature of the phosphorus atom, which readily forms bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- Methylphosphonochloridic acid, methyl ester
- Ethylphosphonochloridic acid, ethyl ester
- Butylphosphonochloridic acid, butyl ester
Uniqueness
Propylphosphonochloridic acid, propyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The propyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
28830-00-4 |
|---|---|
Molecular Formula |
C5H12ClO2P |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
1-[chloro(ethoxy)phosphoryl]propane |
InChI |
InChI=1S/C5H12ClO2P/c1-3-5-9(6,7)8-4-2/h3-5H2,1-2H3 |
InChI Key |
HFIHQPNFPPBMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


